1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]-
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Overview
Description
1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]- is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or other carbonyl compounds under acidic or basic conditions . Common synthetic routes include:
Condensation with Formic Acid: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate to form the benzimidazole core.
Reaction with Aldehydes: Aromatic or aliphatic aldehydes can be used to introduce various substituents at the 2-position of the benzimidazole ring.
Cyclization Reactions: Cyclization of amido-nitriles or other intermediates under mild conditions to form substituted benzimidazoles.
Industrial production methods often involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the benzimidazole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antiviral, and antiparasitic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes . For example, benzimidazole derivatives are known to target tubulin, preventing microtubule formation and inhibiting cell division .
Comparison with Similar Compounds
1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]- can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic agent used to treat various parasitic infections.
Mebendazole: Another antiparasitic agent with a similar mechanism of action.
Thiabendazole: Used to treat fungal and parasitic infections.
The uniqueness of 1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]- lies in its specific substituent, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.
Properties
CAS No. |
757955-57-0 |
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Molecular Formula |
C14H21N5 |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
2-(1,4,7-triazonan-1-ylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H21N5/c1-2-4-13-12(3-1)17-14(18-13)11-19-9-7-15-5-6-16-8-10-19/h1-4,15-16H,5-11H2,(H,17,18) |
InChI Key |
JPSIAWFSEUYISV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(CCN1)CC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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